molecular formula C15H20FNO4 B14261828 N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine CAS No. 249736-15-0

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine

Cat. No.: B14261828
CAS No.: 249736-15-0
M. Wt: 297.32 g/mol
InChI Key: GDUBFXWWALXNPA-LBPRGKRZSA-N
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Description

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group, a fluorine atom at the para position of the phenyl ring, and a methyl group attached to the nitrogen atom. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine involves the following steps:

Comparison with Similar Compounds

Biological Activity

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine (Boc-Phe(4-F)-NHMe) is a fluorinated derivative of phenylalanine, notable for its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevance in various research contexts.

  • Molecular Formula : C₁₄H₁₈FNO₄
  • Molecular Weight : 283.30 g/mol
  • CAS Number : 41153-30-4
  • Appearance : White powder
  • Melting Point : 83-86 °C

1. Transport Mechanisms

This compound is recognized for its role as a substrate for the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for transporting essential amino acids across the blood-brain barrier (BBB) and into cancer cells, making it a target for drug delivery systems aimed at enhancing therapeutic efficacy in brain tumors .

2. Inhibition Studies

Research indicates that compounds similar to Boc-Phe(4-F)-NHMe exhibit inhibitory effects on specific proteases, such as the Staphylococcus aureus endoproteinase GluC. These inhibitors can prevent proteolysis of vital proteins like human IgG, suggesting potential applications in developing antibacterial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of the amino group followed by fluorination at the para position of the phenyl ring. The tert-butyloxycarbonyl (Boc) group serves as a protective group that can be removed under mild conditions, allowing for further functionalization or incorporation into peptide sequences .

Table: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
LAT1 TransportDemonstrated effective transport across BBB in vitro.
Protease InhibitionInhibitory activity against Staphylococcus aureus endoproteinase, preventing IgG degradation.
Cancer Cell GrowthReduced growth of cancer cells via LAT1-mediated uptake of prodrugs.

Case Studies

  • LAT1 Targeting in Cancer Therapy : A study evaluated the effectiveness of Boc-Phe(4-F)-NHMe as a prodrug linked to chemotherapeutic agents. The results indicated enhanced uptake and reduced tumor growth in animal models, highlighting its potential in targeted cancer therapies .
  • Antibacterial Applications : Research focused on synthesizing peptidyl derivatives from Boc-Phe(4-F)-NHMe showed significant inhibition of bacterial growth, with implications for developing new antibiotics against resistant strains .

Properties

CAS No.

249736-15-0

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

(2S)-3-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1

InChI Key

GDUBFXWWALXNPA-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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